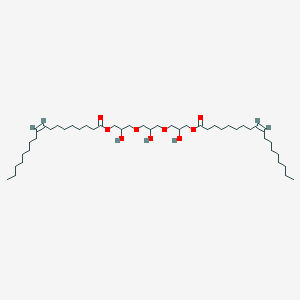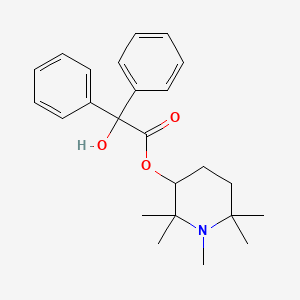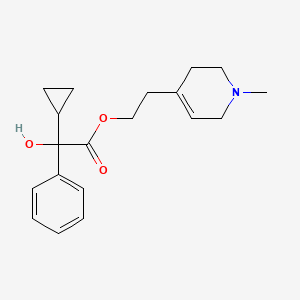
Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a mandelic acid moiety, a cyclopropyl group, and a tetrahydropyridyl ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester typically involves multiple steps. One common method starts with the preparation of mandelic acid through the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . The mandelic acid is then esterified with the appropriate alcohol under acidic conditions to form the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where mandelic acid is reacted with the desired alcohol in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: The parent compound, used in various chemical and pharmaceutical applications.
Phenylglycolic acid: Similar structure but lacks the cyclopropyl and tetrahydropyridyl groups.
Vanillylmandelic acid: A related compound with different functional groups.
Uniqueness
Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
93101-38-3 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl 2-cyclopropyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C19H25NO3/c1-20-12-9-15(10-13-20)11-14-23-18(21)19(22,17-7-8-17)16-5-3-2-4-6-16/h2-6,9,17,22H,7-8,10-14H2,1H3 |
InChI Key |
YMGCPBDDLMWGDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)CCOC(=O)C(C2CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



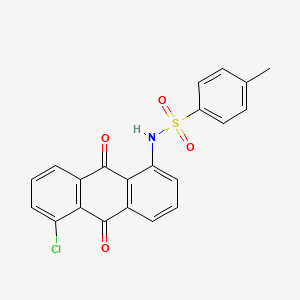
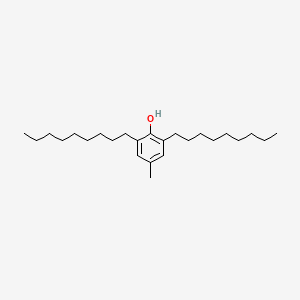
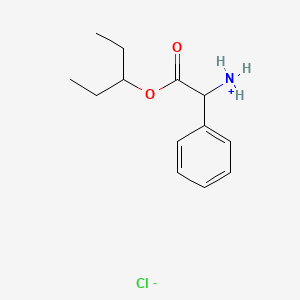
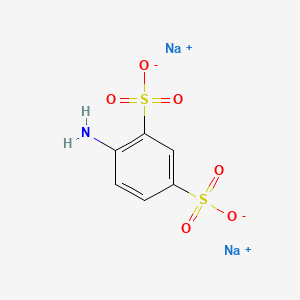
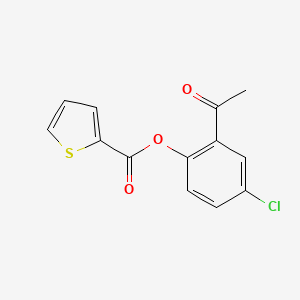

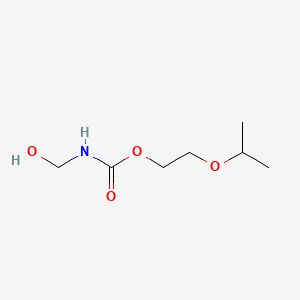
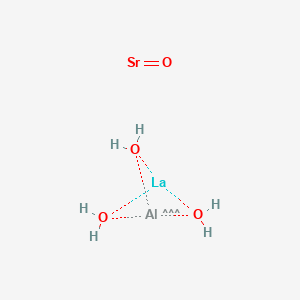
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)

